![molecular formula C36H54ClCrN2O2- B1143170 (1R,2R)-(-)-[1,2-环己烷二胺-N,N'-双(3,5-二叔丁基水杨醛)]铬(III)氯化物 CAS No. 164931-83-3](/img/structure/B1143170.png)

(1R,2R)-(-)-[1,2-环己烷二胺-N,N'-双(3,5-二叔丁基水杨醛)]铬(III)氯化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

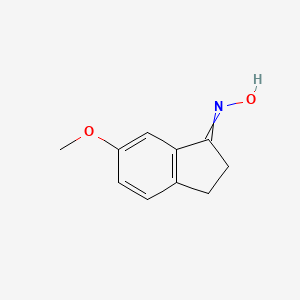

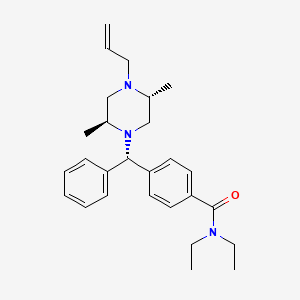

(1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride is a useful research compound. Its molecular formula is C36H54ClCrN2O2- and its molecular weight is 634.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

1. 非对称狄尔斯-阿尔德反应和杂环狄尔斯-阿尔德反应 该化合物用作非对称狄尔斯-阿尔德反应和杂环狄尔斯-阿尔德反应的预催化剂 {svg_1}. 这些反应在合成环状化合物中很重要,环状化合物在医药和材料科学中有着广泛的应用。

CO2 与环氧化合物的共聚

它作为CO2 与环氧化合物共聚的催化剂 {svg_2}. 该过程对于生产聚碳酸酯至关重要,聚碳酸酯在各种应用中都有使用,包括制造光盘、眼镜和防弹玻璃。

三丁基锡烯醇酸酯的对映选择性烷基化

该化合物用作三丁基锡烯醇酸酯对映选择性烷基化的催化剂 {svg_3}. 该反应是合成许多生物活性分子的关键步骤,包括药物和天然产物。

内消旋环氧化合物的非对称开环

它用作内消旋环氧化合物非对称开环的催化剂 {svg_4}. 该反应是合成各种手性化合物的重要工具,手性化合物在制药行业中很重要。

末端环氧化合物的动力学拆分

该化合物用于末端环氧化合物的动力学拆分 {svg_5}. 该过程对于生产对映体纯的环氧化合物很重要,环氧化合物是合成各种有机化合物的宝贵中间体。

工业化学的催化剂

作用机制

Target of Action

The primary target of this compound is the asymmetric ring-opening of meso-epoxides and the kinetic resolution of terminal epoxides . It acts as a catalyst in these reactions, facilitating the conversion of these compounds.

Mode of Action

The compound interacts with its targets by acting as a catalyst . It facilitates the asymmetric ring-opening of meso-epoxides and the kinetic resolution of terminal epoxides . This interaction leads to changes in the structure of the target compounds, enabling further reactions to take place.

Biochemical Pathways

The compound affects the epoxide biochemical pathway . By catalyzing the ring-opening of meso-epoxides and the kinetic resolution of terminal epoxides, it influences the downstream effects of these reactions . These effects can include the formation of new compounds, which can have various roles in biochemical processes.

Result of Action

The molecular effect of the compound’s action is the transformation of meso-epoxides and terminal epoxides into different compounds through asymmetric ring-opening and kinetic resolution . On a cellular level, these transformations can lead to various effects, depending on the specific compounds produced and their roles in cellular processes.

生化分析

Biochemical Properties

(1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride plays a significant role in biochemical reactions, primarily as a catalyst. It interacts with enzymes such as epoxide hydrolases and Diels-Alderases, facilitating the asymmetric ring-opening of meso-epoxides and the kinetic resolution of terminal epoxides . The compound also engages with proteins involved in the copolymerization of carbon dioxide and epoxides, enhancing the efficiency of these reactions . These interactions are typically characterized by the formation of transient complexes, where the chromium center coordinates with the substrate, leading to the desired enantioselective transformation.

Cellular Effects

The effects of (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key enzymes involved in signal transduction . This modulation can lead to changes in gene expression, affecting cellular metabolism and function. For instance, the compound has been shown to alter the expression of genes involved in oxidative stress response, thereby impacting the cell’s ability to manage reactive oxygen species . Additionally, it can affect cellular proliferation and apoptosis, depending on the concentration and exposure duration.

Molecular Mechanism

At the molecular level, (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride exerts its effects through several mechanisms. The chromium center of the compound binds to specific sites on enzymes and substrates, facilitating catalytic reactions . This binding often involves coordination with nitrogen and oxygen atoms, stabilizing the transition state and lowering the activation energy of the reaction. The compound can also act as an enzyme inhibitor or activator, depending on the context, by altering the enzyme’s conformation and activity . These interactions can lead to changes in gene expression, as the compound influences transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride can change over time. The compound is relatively stable, with a high melting point and resistance to degradation under standard conditions . Prolonged exposure to light and air can lead to gradual degradation, affecting its catalytic activity . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of gene expression and metabolic activity . These effects are often dose-dependent and can vary based on the experimental conditions.

Dosage Effects in Animal Models

The effects of (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride in animal models are dose-dependent. At low doses, the compound can enhance metabolic activity and improve oxidative stress response . At higher doses, it can induce toxicity, leading to adverse effects such as liver damage and oxidative stress . Threshold effects have been observed, where the compound’s beneficial effects plateau and then reverse at higher concentrations . These findings highlight the importance of careful dosage control in experimental and therapeutic applications.

Metabolic Pathways

(1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, influencing the metabolism of various substrates . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels . These interactions can have downstream effects on cellular energy production, detoxification processes, and biosynthetic pathways.

Transport and Distribution

Within cells and tissues, (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride is transported and distributed through interactions with transporters and binding proteins . The compound can bind to albumin and other serum proteins, facilitating its distribution throughout the body . Its localization within cells is influenced by its affinity for specific organelles, such as the mitochondria and endoplasmic reticulum . These interactions can affect the compound’s accumulation and activity within different cellular compartments.

Subcellular Localization

The subcellular localization of (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N’-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride is critical for its activity. The compound is often found in the mitochondria, where it can influence oxidative phosphorylation and reactive oxygen species production . It can also localize to the endoplasmic reticulum, affecting protein folding and stress response pathways . Targeting signals and post-translational modifications play a role in directing the compound to specific compartments, ensuring its proper function and activity within the cell .

属性

CAS 编号 |

164931-83-3 |

|---|---|

分子式 |

C36H54ClCrN2O2- |

分子量 |

634.3 g/mol |

IUPAC 名称 |

chromium;2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol;chloride |

InChI |

InChI=1S/C36H54N2O2.ClH.Cr/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;;/h17-22,29-30,39-40H,13-16H2,1-12H3;1H;/p-1/t29-,30-;;/m1../s1 |

InChI 键 |

URIXSIRVKMNVQX-SEILFYAJSA-M |

SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.Cl[Cr](Cl)Cl |

手性 SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Cl-].[Cr] |

规范 SMILES |

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Cl-].[Cr] |

产品来源 |

United States |

Q1: What are the key applications of (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride in organic synthesis?

A1: (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride serves as a versatile catalyst or reagent in a variety of asymmetric transformations. [] While the provided research paper focuses on the compound's characterization, its utility in asymmetric synthesis is well-documented in scientific literature. Researchers utilize its chiral environment to facilitate enantioselective reactions, leading to the formation of chiral molecules with high stereoselectivity. These reactions are crucial in various fields, including pharmaceuticals, agrochemicals, and materials science, where the production of enantiomerically pure compounds is often essential.

Q2: What are the safety considerations associated with handling (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride?

A2: The provided research highlights that (1R,2R)-(-)-[1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)]chromium(III) chloride is harmful if inhaled, swallowed, or comes into contact with skin. [] Therefore, appropriate personal protective equipment, including gloves, protective clothing, eye protection, and face protection, must be worn when handling this compound. It is essential to handle it in well-ventilated areas to minimize the risk of inhalation. Additionally, the compound should be stored away from strong oxidizing agents to prevent hazardous decomposition.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]-acetate](/img/structure/B1143095.png)

![4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide](/img/structure/B1143102.png)

![1,1'-[1,2-Phenylenebis-(methylene)]-bis-(1,4,7,10-tetraazacyclododecane) octahydrochloride](/img/structure/B1143104.png)